molecular formula C24H18N4O5 B10942836 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10942836
M. Wt: 442.4 g/mol
InChI Key: DXNJJYBALVRSSU-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran core, followed by the introduction of the methoxy group. The nitro-substituted pyrazole ring is then synthesized separately and coupled with the dibenzofuran derivative. The final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram-scale production. The use of environmentally friendly solvents and reagents would also be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro-pyrazole moiety suggests potential activity in biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro-pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide linkage allows for binding to specific sites, while the dibenzofuran core provides structural stability. The exact pathways and targets would depend on the specific application and further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-amino-1H-pyrazol-1-yl)methyl]benzamide
  • N-(2-hydroxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Uniqueness: The unique combination of the methoxy group, nitro-pyrazole moiety, and benzamide linkage in N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide sets it apart from similar compounds

Properties

Molecular Formula

C24H18N4O5

Molecular Weight

442.4 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C24H18N4O5/c1-32-23-10-19-18-8-4-5-9-21(18)33-22(19)11-20(23)26-24(29)17-7-3-2-6-15(17)13-27-14-16(12-25-27)28(30)31/h2-12,14H,13H2,1H3,(H,26,29)

InChI Key

DXNJJYBALVRSSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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